molecular formula C11H18N2 B1286034 [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine CAS No. 889939-66-6

[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine

Cat. No.: B1286034
CAS No.: 889939-66-6
M. Wt: 178.27 g/mol
InChI Key: BBSADQGXHDVVCU-UHFFFAOYSA-N
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Description

[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine: is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol.

Scientific Research Applications

[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine is widely used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-β-nitrostyrene. This intermediate is then reduced to 4-methylphenethylamine, which is subsequently reacted with formaldehyde and dimethylamine to yield the final product.

  • Step 1: Formation of 4-methyl-β-nitrostyrene

      Reactants: 4-methylbenzaldehyde, nitroethane

      Conditions: Basic conditions, typically using a base such as sodium hydroxide

      Product: 4-methyl-β-nitrostyrene

  • Step 2: Reduction to 4-methylphenethylamine

      Reactants: 4-methyl-β-nitrostyrene, reducing agent (e.g., lithium aluminum hydride)

      Conditions: Anhydrous conditions, typically in an inert atmosphere

      Product: 4-methylphenethylamine

  • Step 3: Reaction with formaldehyde and dimethylamine

      Reactants: 4-methylphenethylamine, formaldehyde, dimethylamine

      Conditions: Acidic or basic conditions, depending on the specific method used

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are used to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Halides, alkoxides; typically in polar aprotic solvents

Mechanism of Action

The mechanism of action of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. For example, it may interact with monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A simpler analog without the dimethylamine group.

    Amphetamine: A structurally similar compound with potent stimulant effects.

    Methamphetamine: A derivative with a methyl group on the nitrogen atom, known for its strong central nervous system stimulant properties.

Uniqueness

[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group enhances its solubility and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSADQGXHDVVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586107
Record name N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-66-6
Record name N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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